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what is the function of (-)-SHIN1

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An In-depth Technical Guide on the Function of (-)-SHIN1 and its Active Enantiomer, (+)-SHIN1

Introduction

This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental evaluation of SHIN1, a pyrazolopyran-based small molecule inhibitor of one-carbon metabolism. A critical aspect of SHIN1's activity is its stereochemistry. The biological effects are primarily attributed to the (+)-enantiomer, while the (-)-enantiomer, (-)-SHIN1, serves as a negative control in research, exhibiting significantly less or no biological activity. This document will delineate the distinct roles of both enantiomers, with a primary focus on the well-documented inhibitory functions of (+)-SHIN1 on its molecular targets and the downstream cellular consequences.

Core Mechanism of Action

(+)-SHIN1 is a potent dual inhibitor of both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase.[1] SHMT is a critical enzyme in one-carbon metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate.[2] This reaction is a primary source of one-carbon units essential for the biosynthesis of purines and thymidylate, which are fundamental building blocks for DNA and RNA synthesis.[1]

By competitively inhibiting SHMT1 and SHMT2, (+)-SHIN1 disrupts the flux of one-carbon units, leading to a depletion of downstream metabolites necessary for cell proliferation.[1] This inhibitory action has been shown to induce cell cycle arrest and suppress the growth of various



cancer cell lines.[1][3] In contrast, **(-)-SHIN1** does not significantly inhibit the growth of cancer cells at comparable concentrations.[4]

Quantitative Data on SHIN1 Activity

The inhibitory potency of SHIN1 is enantiomer-specific. The following tables summarize the quantitative data on the activity of both (+)-SHIN1 and (-)-SHIN1.

Target	Inhibitor	IC50 (nM)	Reference
SHMT1	(+)-SHIN1	5	[5][6]
SHMT2	(+)-SHIN1	13	[5][6]

Table 1: In Vitro Inhibitory Activity of (+)-SHIN1 against SHMT Isoforms. This table presents the half-maximal inhibitory concentration (IC50) values of (+)-SHIN1 against the human SHMT1 and SHMT2 enzymes in biochemical assays.



Cell Line	Inhibitor	IC50	Notes	Reference
HCT-116	(+)-SHIN1	870 nM	Wild-type colon cancer cells.	[4][7]
HCT-116 SHMT2 knockout	(+)-SHIN1	< 50 nM	Demonstrates potent inhibition of SHMT1.	[4][8]
HCT-116	(-)-SHIN1	> 30 μM	The inactive enantiomer shows no significant effect on cell growth.	[4]
T-ALL cell lines	RZ-2994 ((+)- SHIN1)	2.8 μM (average)	T-cell acute lymphoblastic leukemia.	[9]
B-ALL cell lines	RZ-2994 ((+)- SHIN1)	4.4 μM (average)	B-cell acute lymphoblastic leukemia.	[9]
AML cell lines	RZ-2994 ((+)- SHIN1)	8.1 μM (average)	Acute myeloid leukemia.	[9]

Table 2: In Vitro Anti-proliferative Activity of SHIN1 Enantiomers. This table highlights the differential effects of (+)-SHIN1 and **(-)-SHIN1** on the proliferation of various cancer cell lines, showcasing the stereospecificity of the active compound.

Signaling Pathways and Metabolic Consequences

The inhibition of SHMT1 and SHMT2 by (+)-SHIN1 triggers a cascade of metabolic events that ultimately impair cancer cell growth. The primary consequence is the simultaneous depletion of glycine and one-carbon units. This leads to a reduction in the synthesis of purines and thymidylate.[1] Metabolomic studies have shown that treatment with (+)-SHIN1 results in the accumulation of purine biosynthetic intermediates, such as 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), upstream of the one-carbon-dependent steps.[1]

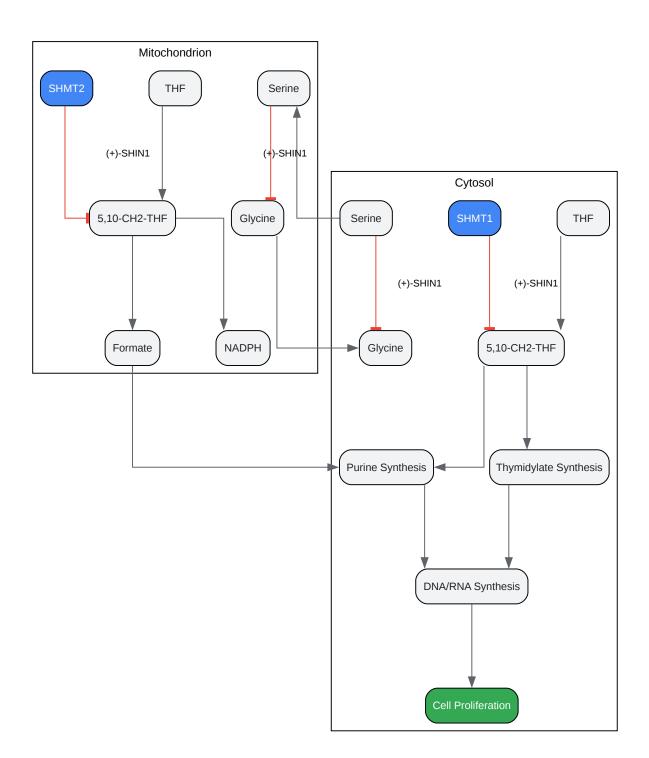


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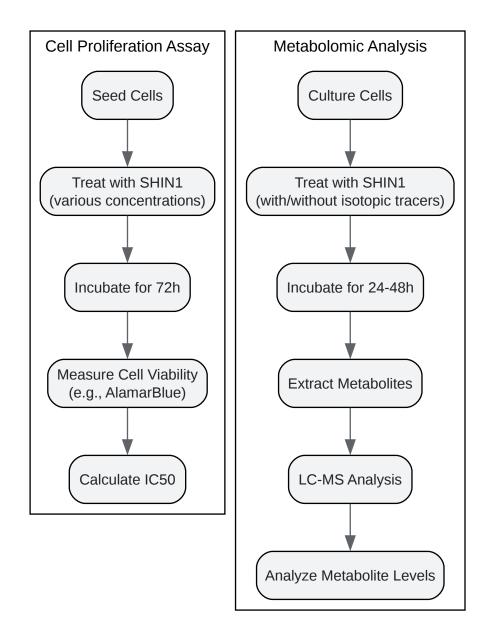
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Furthermore, the disruption of mitochondrial one-carbon metabolism through SHMT2 inhibition affects the cellular redox balance. This pathway is a significant source of NADPH, which is vital for the regeneration of antioxidants like glutathione. Consequently, inhibition of SHMT2 can lead to increased oxidative stress in cancer cells.[10] In some cancer types, such as diffuse large B-cell lymphoma (DLBCL), the anti-proliferative effects of (+)-SHIN1 are exacerbated by a deficiency in glycine, a direct product of the SHMT reaction.[8]









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